2-Nitro-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol -

2-Nitro-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol

Catalog Number: EVT-5192557
CAS Number:
Molecular Formula: C17H19N3O3
Molecular Weight: 313.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, commonly referred to as JDTic, is a synthetic compound identified as a potent and selective kappa opioid receptor antagonist. It is classified as a non-peptidic antagonist due to its non-peptide structure. JDTic is a valuable tool for research into the kappa opioid receptor system and its role in various physiological and pathological processes.

Synthesis Analysis

While the provided paper does not explicitly detail the synthetic pathway of JDTic, it discusses structure-activity relationship (SAR) studies on JDTic analogs. These studies reveal key structural features necessary for the compound's potency and selectivity.

Molecular Structure Analysis

JDTic exhibits a complex molecular structure with specific stereochemistry playing a crucial role in its activity. The paper emphasizes the importance of the following structural aspects:

Mechanism of Action

JDTic functions as a potent and selective kappa opioid receptor antagonist. This means it binds to the kappa opioid receptor and prevents the action of agonists like dynorphin. The paper suggests that JDTic requires:

(3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-Dimethyl-1-Piperidinyl]Methyl]-2-Methylpropyl)-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxamide (JDTic)

Compound Description: (3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-Dimethyl-1-Piperidinyl]Methyl]-2-Methylpropyl)-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxamide (JDTic) is a potent and selective kappa opioid receptor antagonist. Structure-activity relationship (SAR) studies on JDTic analogues revealed that the 3R,4R stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core structure, the 3R attachment of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline group, and the 1S configuration of the 2-methylpropyl (isopropyl) group were all important to its kappa potency and selectivity.

4-(1,2,5,6-Tetrahydro-1-Propyl-3-Pyridinyl)-2-Thiazolamine (PD 118440)

Compound Description: 4-(1,2,5,6-Tetrahydro-1-Propyl-3-Pyridinyl)-2-Thiazolamine (PD 118440) is an orally active dopamine (DA) agonist with pronounced central nervous system effects. It is a heterocyclic analogue of 3-(1-propyl-3-piperidinyl)phenol (3-PPP). Its pharmacological activity is highly dependent on the size of the N-alkyl substituent, the saturation level of the six-membered ring, and the mode of attachment of the 2-aminothiazole ring.

4-(1,2,5,6-Tetrahydro-1-Allyl-3-Pyridinyl)-2-Thiazolamine (PD 120697)

Compound Description: 4-(1,2,5,6-Tetrahydro-1-Allyl-3-Pyridinyl)-2-Thiazolamine (PD 120697) is an orally active dopamine (DA) agonist with pronounced central nervous system effects. It is the allyl analogue of PD 118440.

5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-1-Piperidinyl-1H-Pyrazole-3-Carboxamide (SR141716A, Rimonabant)

Compound Description: 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-1-Piperidinyl-1H-Pyrazole-3-Carboxamide (SR141716A, Rimonabant) is a putative CB1 receptor-selective antagonist. It has been shown to dose-dependently antagonize the effects of Δ9-Tetrahydrocannabinol (THC) and CP55,940 in various tests, including nociceptive and motoric tests.

Relevance: While not directly structurally analogous to 2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, Rimonabant is included here due to its research context. The paper discussing Rimonabant focuses on the role of different cannabinoid receptor subtypes in antinociception, and by extension, the potential for compounds like the target compound to interact with these receptor systems.

5-(1,1-Dimethylheptyl)-2-[5-Hydroxy-2-(3-Hydroxypropyl)Cyclohexyl]Phenol (CP55,940)

Compound Description: 5-(1,1-Dimethylheptyl)-2-[5-Hydroxy-2-(3-Hydroxypropyl)Cyclohexyl]Phenol (CP55,940) is a potent cannabinoid receptor agonist. Its effects are antagonized by Rimonabant, suggesting a primary action at CB1 receptors.

Relevance: Similar to Rimonabant, CP55,940 is not a direct structural analogue of 2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. Its inclusion is justified by the shared research context regarding cannabinoid receptor pharmacology and the potential interplay with compounds like the target compound.

1-(2-Methyl-5-Nitro-1H-Imidazol-1-yl)-3-(Substituted Phenoxy)Propan-2-ol Derivatives

Compound Description: These derivatives were designed and synthesized as novel ether-linked derivatives of Ornidazole. They were synthesized by refluxing Ornidazole with corresponding phenolic compounds in the presence of anhydrous K2CO3 in acetonitrile. They exhibited significant activity against the bacterial strain Bacillus subtilis.

Relevance: These derivatives, while not containing a piperidine ring, are considered related to 2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol due to the shared presence of a nitro-substituted phenol moiety. The research on these derivatives focuses on exploring the antimicrobial potential of modified Ornidazole, which can provide insights into the potential biological activities of the target compound, considering the shared nitrophenol pharmacophore.

Properties

Product Name

2-Nitro-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol

IUPAC Name

2-nitro-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

InChI

InChI=1S/C17H19N3O3/c21-17-7-6-13(10-16(17)20(22)23)12-19-9-2-1-5-15(19)14-4-3-8-18-11-14/h3-4,6-8,10-11,15,21H,1-2,5,9,12H2

InChI Key

LHEBYXWGXVRHGX-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC3=CC(=C(C=C3)O)[N+](=O)[O-]

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC3=CC(=C(C=C3)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.